Product packaging for 14-Methoxytajixanthone(Cat. No.:)

14-Methoxytajixanthone

Cat. No.: B1264043
M. Wt: 452.5 g/mol
InChI Key: GHOFXWXPHPERFR-HYWGBUEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14-Methoxytajixanthone is a xanthone derivative isolated from fungal species, particularly from the genus Emericella (a teleomorph of Aspergillus ) . This compound is part of the xanthone class of natural products, which are characterized by a planar tricyclic aromatic core structure known as the xanthone skeleton . Research into this compound has identified significant cytotoxic activity. Studies conducted in vitro have demonstrated that this compound exhibits promising activity against several human tumor cell lines, including gastric carcinoma (KATO3) and breast carcinoma (BT474), with a level of potency reported to be nearly comparable to that of the chemotherapeutic agent doxorubicin hydrochloride under test conditions . The compound's mechanism of action, while not fully elucidated, is an active area of investigation given the broader context of xanthones and fungal metabolites being explored for their antibacterial and anticancer potential due to their unique chemical scaffolds . The supply of this compound enables researchers to further explore its biological activity profile, investigate its precise molecular targets, and assess its potential as a lead compound in pharmacological development. This product is intended for research purposes as a standard or for biological screening. This compound is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28O7 B1264043 14-Methoxytajixanthone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H28O7

Molecular Weight

452.5 g/mol

IUPAC Name

(1R,2S)-8-[(S)-[(2S)-3,3-dimethyloxiran-2-yl]-methoxymethyl]-1,11-dihydroxy-5-methyl-2-prop-1-en-2-yl-2,3-dihydro-1H-pyrano[3,2-a]xanthen-12-one

InChI

InChI=1S/C26H28O7/c1-11(2)14-10-31-22-12(3)9-16-18(19(22)20(14)28)21(29)17-15(27)8-7-13(23(17)32-16)24(30-6)25-26(4,5)33-25/h7-9,14,20,24-25,27-28H,1,10H2,2-6H3/t14-,20-,24+,25+/m1/s1

InChI Key

GHOFXWXPHPERFR-HYWGBUEBSA-N

Isomeric SMILES

CC1=CC2=C(C3=C1OC[C@@H]([C@H]3O)C(=C)C)C(=O)C4=C(C=CC(=C4O2)[C@@H]([C@H]5C(O5)(C)C)OC)O

Canonical SMILES

CC1=CC2=C(C3=C1OCC(C3O)C(=C)C)C(=O)C4=C(C=CC(=C4O2)C(C5C(O5)(C)C)OC)O

Synonyms

14-methoxytajixanthone

Origin of Product

United States

Isolation and Dereplication of 14 Methoxytajixanthone

Isolation from Fungal Sources: Emericella Species

The xanthone (B1684191) derivative 14-Methoxytajixanthone is a secondary metabolite that has been successfully isolated from fungi belonging to the genus Emericella (now largely classified under Aspergillus). nih.gov Scientific investigations have identified several species within this genus as producers of this compound. Notably, it has been isolated from Emericella sp. strain 25379, Emericella rugulosa, and Emericella variecolor. nih.govresearchgate.netresearchgate.net In one instance, this compound was isolated alongside other known xanthones, including shamixanthone (B1255159) and tajixanthone (B12428620) hydrate, from the mycelium and culture broth of Emericella sp. strain 25379. nih.govthieme-connect.com Another related compound, this compound-25-acetate, was isolated from the mycelia of Emericella variecolor, an endophytic fungus found in the leaves of Croton oblongifolius. researchgate.netalljournals.cn

Cultivation and Fermentation Protocols for Producer Organisms

The production of this compound relies on the effective cultivation of the source fungus. The choice of cultivation method, whether solid-state fermentation (SSF) or liquid-submerged fermentation (LSF), is crucial as it can significantly influence the metabolic output of the organism. nih.gov Fungal cultures are typically incubated for extended periods, ranging from two to four weeks, to allow for the biosynthesis and accumulation of secondary metabolites. researchgate.netnih.gov

Protocols often involve an initial growth phase on a solid medium like potato dextrose agar (B569324) (PDA) before being transferred to a larger-scale fermentation system. nih.gov For liquid fermentation, the fungus may be cultivated in a nutrient-rich medium such as potato dextrose broth (PDB). researchgate.net Environmental conditions are carefully controlled, with incubation temperatures generally maintained between 28°C and 32°C. researchgate.netnih.gov Agitation, often around 150 rpm, is employed in liquid cultures to ensure proper aeration and nutrient distribution. nih.gov

The "FERMEX" method, a well-established protocol for producing metabolite-enriched fungal extracts, utilizes SSF on vermiculite (B1170534) in large roller bottles, demonstrating an industrial-scale approach to fungal fermentation. amazonaws.com Co-cultivation techniques, where two or more microorganisms are grown together, have also emerged as a strategy to induce the production of novel or otherwise silent metabolites from fungi, including those from the Emericella genus. nih.gov

Table 1: Examples of Cultivation Protocols for Emericella Species

Fungal Strain Cultivation Method Medium Duration & Conditions Source(s)
Emericella rugulosa Liquid Fermentation Potato Dextrose Broth (PDB) 30 days at 30-32°C researchgate.net
General Fungal Endophytes Liquid-Submerged or Solid-State Fermentation Various broths (e.g., PDB) 2 weeks at 28°C with 150 rpm shaking nih.gov

Extraction Methodologies for Crude Metabolite Mixtures

Following fermentation, the first step in isolating this compound is the creation of a crude extract. This involves separating the fungal biomass (mycelia) from the liquid culture broth via filtration. Both the mycelia and the broth are typically extracted as secondary metabolites can be present in either or both fractions. thieme-connect.com

Solvent extraction is the most common method, utilizing organic solvents of varying polarities to draw out the metabolites. nih.gov Ethyl acetate (B1210297) is a frequently used solvent for extracting fungal secondary metabolites from both the culture filtrate and the mycelia. nih.govresearchgate.net Other solvents such as methanol (B129727), ethanol, hexane (B92381), and dichloromethane (B109758) are also employed, sometimes in combination, to effectively extract a broad range of compounds. nih.gov For instance, after initial extraction with ethyl acetate, the resulting crude extract can be partitioned using solvents like n-hexane and methanol to achieve a preliminary separation of compounds based on polarity. researchgate.net

One effective protocol for extracting metabolites from filamentous fungi involves using boiling buffered ethanol, which has been shown to provide good recovery and stability of the target compounds. oup.com The general process involves macerating the fungal material in the chosen solvent, followed by filtration and evaporation of the solvent under reduced pressure to yield a concentrated crude extract. researchgate.netits.ac.id

Table 2: Common Solvents for Fungal Metabolite Extraction

Solvent Target Fraction Notes Source(s)
Ethyl Acetate Mycelia and/or Culture Broth Widely used for extracting xanthones and other polyketides. nih.govresearchgate.net
Methanol Mycelia and/or Culture Broth A polar solvent often used in combination with others. nih.govnih.gov
Dichloromethane Mycelia and/or Culture Broth A solvent of intermediate polarity. nih.gov
Ethanol (Boiling, Buffered) Mycelia Found to be a highly efficient and simple method. oup.com

Chromatographic Separation Techniques for this compound

The purification of this compound from the crude extract is a multi-step process that relies heavily on various chromatographic techniques. numberanalytics.com These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase.

Column Chromatography Applications in Natural Product Isolation

Column chromatography (CC) is the foundational technique for the large-scale, initial fractionation of crude fungal extracts. wiley.comresearchgate.net The most common stationary phase for xanthone isolation is silica (B1680970) gel. nih.gov The separation principle involves eluting the column with a solvent system of gradually increasing polarity. This is typically achieved by starting with a nonpolar solvent like hexane and progressively introducing a more polar solvent such as ethyl acetate, and then methanol. nih.gov

The fractions are collected sequentially and analyzed, often by Thin Layer Chromatography (TLC), to identify those containing the target compound. nih.gov Fractions with similar profiles are then combined for further purification. its.ac.id In addition to silica gel, other stationary phases like Sephadex LH-20 are also utilized. wiley.com Sephadex-based chromatography separates molecules primarily based on their size, providing a different separation mechanism that is complementary to silica gel adsorption chromatography. its.ac.idwiley.com

High-Performance Liquid Chromatography (HPLC) for Purification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of this compound, offering high resolution and sensitivity. numberanalytics.comwiley.com This technique is often considered the best method for the separation, identification, and quantification of xanthones. nih.govwiley.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for xanthone purification. wiley.com In this setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) or C8 column, is used with a polar mobile phase. wiley.comeurogentec.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water or methanol and water. wiley.com By running a gradient—gradually increasing the concentration of the organic solvent (e.g., acetonitrile) over time—compounds are eluted based on their hydrophobicity, leading to the isolation of the pure compound. unam.mxnih.gov

Thin Layer Chromatography (TLC) in Isolation and Monitoring Schemes

Throughout the isolation process, Thin Layer Chromatography (TLC) serves as a rapid, simple, and inexpensive analytical method to monitor the progress of the purification. nih.govits.ac.id It is used to analyze the crude extract, check the fractions collected from column chromatography, and assess the purity of the isolated compound. nih.gov

Standard TLC plates are coated with silica gel (e.g., silica gel 60 F254). nih.gov A small amount of the sample is spotted onto the plate, which is then developed in a chamber containing a suitable mobile phase, such as a mixture of dichloromethane and methanol (e.g., 90:10 v/v). nih.gov After development, the separated compounds are visualized. This can be done under UV light (at wavelengths of 254 and 366 nm) if the compounds are UV-active. its.ac.id Alternatively, the plate can be sprayed with a visualizing reagent, such as an acidic solution of ceric sulfate, followed by heating, which produces colored spots. nih.gov The retention factor (Rf) value of each spot is used to compare fractions and identify the presence of the target compound. nih.govits.ac.id

Table of Mentioned Compounds

Compound Name
This compound
This compound-25-acetate
Acetonitrile
Ceric Sulfate
Dichloromethane
Ethanol
Ethyl Acetate
Hexane
Methanol
Shamixanthone
Tajixanthone hydrate

Advanced Purification Strategies for Complex Natural Extracts

The purification of a single target compound from a complex natural extract, such as a fungal fermentation broth, presents significant challenges. nih.gov These extracts often contain dozens to hundreds of metabolites, many of which are structural analogs with very similar physicochemical properties. This makes separation by traditional methods like conventional column chromatography difficult, often leading to low recovery rates due to irreversible adsorption onto the solid stationary phase, high solvent consumption, and poor reproducibility. researchgate.net To overcome these limitations, advanced purification strategies are employed.

Modern purification techniques for complex mixtures of xanthones increasingly rely on advanced liquid-liquid chromatography methods, such as High-Speed Countercurrent Chromatography (HSCCC) and Centrifugal Partition Chromatography (CPC) . researchgate.nettechnosaurus.co.jp These methods are preparative, liquid-liquid partition techniques that eliminate the use of a solid support matrix for separation. researchgate.net

The core principle of HSCCC and CPC involves partitioning solutes between two immiscible liquid phases (a stationary phase and a mobile phase) within a column subjected to a strong centrifugal force. This force retains the stationary liquid phase while the mobile phase is pumped through it, allowing for a continuous liquid-liquid extraction process. The separation is based on the differential partitioning coefficients of the compounds in the biphasic solvent system.

Key advantages of these techniques include:

High Recovery: The absence of a solid support minimizes the risk of irreversible sample adsorption, leading to nearly complete recovery of the injected sample. researchgate.net

Efficiency and Speed: The separation process is often much faster than traditional methods. For example, bioactive xanthones from Garcinia mangostana have been isolated in a single 35-minute run using HSCCC. researchgate.net

Versatility: A wide range of two-phase solvent systems can be used, allowing for the fine-tuning of selectivity for specific target compounds. technosaurus.co.jp

Scalability: These methods are suitable for both analytical and preparative-scale separations.

For the purification of xanthones from fungal extracts, a typical workflow would involve selecting an appropriate biphasic solvent system, such as a mixture of hexane, ethyl acetate, methanol, and water. The crude extract is dissolved in a portion of the solvent system and injected into the chromatograph. Fractions are collected and analyzed, often by HPLC-MS, to identify those containing the pure target compound. technosaurus.co.jp This combination of CPC or HSCCC coupled with HPLC-MS provides a powerful, automated platform for the rapid isolation and identification of natural products like this compound from intricate biological matrices. technosaurus.co.jp

Table 2: Comparison of Purification Techniques

Technique Principle Advantages Disadvantages
Column Chromatography (CC) Solid-liquid adsorption Simple setup High solvent use, irreversible adsorption, low recovery researchgate.net
High-Speed Countercurrent Chromatography (HSCCC) Liquid-liquid partitioning High recovery, speed, no solid support, reproducible researchgate.net Requires specific instrumentation

| Centrifugal Partition Chromatography (CPC) | Liquid-liquid partitioning | High recovery, scalable, versatile solvent systems technosaurus.co.jp | Requires specific instrumentation |

This interactive table compares advanced and traditional purification methods for natural products.

Structural Elucidation and Stereochemical Assignment of 14 Methoxytajixanthone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. nih.gov It provides detailed information about the carbon-hydrogen framework of a compound. For 14-Methoxytajixanthone, both one-dimensional and two-dimensional NMR experiments were crucial in piecing together its intricate structure. unam.mx

One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectra offer the initial and most fundamental data for structural analysis. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts, signal integrations (relative number of protons), and spin-spin coupling patterns that indicate adjacent protons. The ¹³C NMR spectrum provides information on the number and types of carbon atoms present, such as methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

The ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃), are summarized below. amazonaws.com

Interactive Table: ¹H and ¹³C NMR Data for this compound in CDCl₃ amazonaws.com

Position ¹³C Chemical Shift (δC) ¹H Chemical Shift (δH), Multiplicity (J in Hz)
1 160.9 -
2 118.8 6.75, d (8.5)
3 136.2 7.64, t (8.5)
4 124.0 7.28, d (8.5)
4a 121.2 -
5 117.8 6.84, s
6 156.4 -
7 103.4 6.33, s
8 162.7 -
8a 108.4 -
9 182.2 -
9a 154.2 -
10a 112.5 -
14 81.6 4.88, d (9.8)
15 40.6 2.50, m
16 28.5 1.60, m
17 23.4 1.75, m
18 16.7 0.98, d (6.5)
19 36.4 1.95, m; 1.55 m
20 73.0 3.80, dd (10.5, 2.0)
21 41.5 -
22 17.6 1.28, s
23 29.9 1.23, s
24 29.9 1.50, s
25 72.8 3.45, s
1-OCH₃ 56.1 3.90, s

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are necessary to establish the connectivity between atoms, especially for complex molecules. wikipedia.org

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would reveal correlations between adjacent protons, such as the coupling between H-2, H-3, and H-4 in the aromatic ring, and the sequence of protons in the side chain, for instance, confirming the H-14/H-15/H-16/H-17/H-18 spin system. unam.mx

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique is vital for assembling the molecular skeleton by identifying long-range (2- to 4-bond) correlations between protons and carbons. youtube.com Key HMBC correlations for this compound would include the correlation of the methoxy (B1213986) protons (1-OCH₃ at δH 3.90) to the C-1 carbon (δC 160.9) and the other methoxy protons (14-OCH₃ at δH 3.55) to the C-14 carbon (δC 81.6). This experiment connects the individual spin systems and confirms the placement of quaternary carbons and heteroatoms. unam.mx

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. This is crucial for determining the relative stereochemistry of the molecule. koreascience.kr In a related compound, key NOESY correlations were observed from H-15 to H-3 and Me-18, and from Me-24 to H-5, which helped to establish the stereochemistry at the C-14, C-15, C-20, and C-25 positions. koreascience.kr Similar through-space correlations in this compound are used to confirm its three-dimensional structure. unam.mx

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of a compound's exact molecular weight and elemental composition. unam.mx

High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) provides highly accurate mass measurements. For this compound, HRFABMS analysis showed a protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of 453.2074. unam.mx This precise measurement allowed for the unambiguous determination of its molecular formula as C₂₆H₃₂O₇. unam.mx

Chiroptical Methods for Absolute Configuration Determination

While NMR and MS can define the constitution and relative stereochemistry of a molecule, chiroptical methods are often required to determine the absolute configuration of its stereogenic centers. mtoz-biolabs.com

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure and can be used to assign the absolute configuration by comparing the experimental spectrum to those of known compounds or to spectra predicted by theoretical calculations. mtoz-biolabs.comsemanticscholar.org For this compound, the absolute configuration at its stereocenters was established through a combination of methods, including the interpretation of CD spectra. unam.mxnih.gov Specifically, the configuration at C-14 and C-15 was determined to be S and S, respectively, by comparing experimental optical rotation and coupling constant values with those derived from molecular modeling calculations. nih.gov

Table of Mentioned Compounds

Compound Name

Mosher Ester Methodology for Stereogenic Centers

The absolute configuration of the stereogenic centers at C-20 and C-25 in this compound was determined using the Mosher ester methodology. researchgate.netnih.gov This well-established NMR technique is used to deduce the absolute configuration of chiral secondary alcohols. nih.gov The method involves the chemical reaction of the alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. nih.govmdpi.com

By analyzing the differences in the proton NMR (¹H NMR) chemical shifts (Δδ) between the (S)-MTPA and (R)-MTPA esters, the spatial arrangement of substituents around the chiral center can be determined. nih.gov For this compound, this analysis led to the unambiguous assignment of the absolute configuration at C-20 as S and at C-25 as R. researchgate.netnih.gov

StereocenterMethod AppliedAssigned Absolute Configuration
C-20Mosher EsterS
C-25Mosher EsterR
C-14Molecular ModelingS
C-15Molecular ModelingS

Integration of Molecular Modeling in Stereostructure Elucidation

While the Mosher ester method was effective for the C-20 and C-25 centers, the absolute configuration at C-14 and C-15 required a different approach. researchgate.net The stereochemistry at these positions was established through the integration of molecular modeling calculations with experimental data. researchgate.netnih.gov

Researchers employed Density Functional Theory (DFT) calculations at the B3LYP/DGDZVP level of theory to model the four possible diastereoisomers of the C-14/C-15 pair: (14R, 15R), (14S, 15S), (14R, 15S), and (14S, 15R). researchgate.netnih.gov For each of these computationally generated models, theoretical values for optical rotation and ¹H-¹H coupling constants were calculated. researchgate.net

These calculated values were then systematically compared against the experimentally measured optical rotation and coupling constants of the natural this compound. researchgate.netnih.gov The (14S, 15S) diastereoisomer was the only model whose calculated data closely matched the experimental values. researchgate.netunam.mx This strong correlation allowed for the confident assignment of the C-14 configuration as S and the C-15 configuration as S. researchgate.netnih.gov This combined approach highlights the power of using computational chemistry to solve complex stereochemical problems in natural product elucidation. researchgate.net

Natural Occurrence and Biosynthetic Pathways of 14 Methoxytajixanthone

Fungal Producers and Their Ecological Context

The production of 14-methoxytajixanthone is predominantly associated with fungi belonging to the genera Emericella and Aspergillus. These genera are known for their metabolic diversity, producing a wide array of bioactive compounds. nih.govrsc.org

Emericella, the sexual state (teleomorph) of Aspergillus, is a rich source of diverse metabolites. nih.govrsc.org Several species within this genus have been identified as producers of this compound and related xanthones. For instance, Emericella rugulosa has been reported to produce this compound, along with other prenylxanthones like ruguloxanthones A-C and tajixanthone (B12428620) ethanoate. rsc.orgresearchgate.net Similarly, Emericella variecolor is a known producer of a variety of xanthones, including tajixanthone derivatives. researchgate.netpublish.csiro.aunih.govresearchgate.net The production of these compounds can be influenced by the composition of the culture medium. nih.gov

The genus Aspergillus, the asexual state (anamorph), also harbors species capable of synthesizing these complex molecules. Aspergillus variecolor has been a key organism in studies elucidating the biosynthetic pathway of tajixanthone and its analogs. researchgate.netpublish.csiro.aursc.org Research has also identified Aspergillus sp. ASCLA, an endophytic fungus, as a source of related xanthones like shamixanthone (B1255159) and arugosin C. sci-hub.se

Endophytic Fungi as Biosynthetic Sources

Endophytic fungi, which reside within the living tissues of plants without causing any apparent disease, represent a significant and often untapped reservoir of novel bioactive compounds. researchgate.net These fungi have developed unique metabolic capabilities through their symbiotic or commensal relationships with host plants. researchgate.net

Several endophytic Emericella species have been identified as producers of this compound and its derivatives. For example, Emericella variecolor isolated from the leaves of Croton oblongifolius has been shown to produce this compound-25-acetate, shamixanthone, tajixanthone methanoate, and tajixanthone hydrate. nih.govsci-hub.sekoreascience.kr Another endophytic strain, Emericella sp. XL029, obtained from the leaves of Panax notoginseng, produces a range of prenylxanthones. rsc.org These findings highlight the importance of exploring endophytic fungi from diverse plant hosts as a promising strategy for discovering new and known bioactive natural products.

Proposed Biosynthetic Pathway of Tajixanthone Family Compounds

The biosynthesis of the tajixanthone family of compounds, including this compound, is a multi-step process involving the assembly of a polyketide backbone, followed by a series of enzymatic modifications. researchgate.netpublish.csiro.aunih.govpublish.csiro.au

Polyketide Biosynthesis of the Xanthone (B1684191) Core

The fundamental scaffold of xanthones in fungi originates from the polyketide pathway. nih.govresearchgate.netuniroma1.it This process involves the sequential condensation of acetate (B1210297) units, derived from acetyl-CoA and malonyl-CoA, by a large multifunctional enzyme known as a polyketide synthase (PKS). nih.govsciepublish.com

For tajixanthone biosynthesis, it is proposed that an octaketide chain is assembled. researchgate.netpublish.csiro.aursc.orgpublish.csiro.au Isotopic labeling studies using [1-¹³C]- and [2-¹³C]-acetate have confirmed that the xanthone core is derived from a polyketide pathway. rsc.org The folding of this polyketide chain and subsequent cyclizations lead to the formation of an anthraquinone (B42736) intermediate, such as chrysophanol (B1684469) anthrone. rsc.org Ring scission of this anthraquinone precursor is a key step in forming the characteristic xanthone nucleus. researchgate.netrsc.orgrsc.org

Prenylation and Subsequent Post-Polyketide Modifications

Following the formation of the xanthone core, a series of post-polyketide modifications occur, which are crucial for the structural diversity of the tajixanthone family. researchgate.netrsc.orgpublish.csiro.au These modifications are catalyzed by a variety of enzymes that introduce functional groups and alter the core structure. sciepublish.comnih.gov

A key modification is prenylation, the attachment of one or more five-carbon isoprene (B109036) units, typically derived from dimethylallyl pyrophosphate (DMAPP). rsc.org In the biosynthesis of tajixanthone, two prenyl groups are introduced. researchgate.netrsc.org One prenyl group is attached to an oxygen atom (O-prenylation), while the other is attached directly to a carbon atom of the xanthone ring (C-prenylation). rsc.org Evidence suggests that ring cleavage of the anthraquinone precursor precedes the C-prenylation step. publish.csiro.aursc.org

Enzymatic Transformations Specific to this compound Biosynthesis

The final steps in the biosynthesis of this compound involve specific enzymatic transformations that modify the tajixanthone scaffold. While the precise enzymatic machinery is still under investigation, the conversion of precursor tajixanthone derivatives to this compound involves a methylation reaction. This step is catalyzed by a methyltransferase enzyme, which transfers a methyl group, likely from S-adenosyl methionine, to a hydroxyl group at the C-14 position of the tajixanthone molecule.

Further modifications can also occur, such as the acetylation observed in this compound-25-acetate, which is produced by the endophytic fungus Emericella variecolor. nih.gov This indicates the presence of an acetyltransferase that acts on the 25-hydroxyl group.

Metabolic Engineering Approaches for Enhanced Production of Natural Xanthones

Metabolic engineering has emerged as a powerful strategy to overcome the low yields of valuable secondary metabolites, such as xanthones, from their native producers. nih.govresearchgate.net By manipulating the genetic and regulatory processes within an organism, it is possible to enhance the production of desired compounds, create novel derivatives, and establish more sustainable and scalable production platforms. frontiersin.orgnih.gov These approaches are being applied to both microbial and plant systems, which are the primary natural sources of xanthones. frontiersin.orgmdpi.com

Fungal System Engineering

Fungi, including endophytic species of the genus Aspergillus (formerly Emericella) that produce compounds like this compound, are particularly amenable to metabolic engineering due to their relatively simple genetics and well-established fermentation technologies. sci-hub.setandfonline.commdpi.com The biosynthesis of fungal xanthones typically originates from the polyketide pathway. sci-hub.se A cornerstone of engineering these pathways is the identification and characterization of the complete biosynthetic gene cluster (BGC) responsible for producing the xanthone scaffold. rsc.org

Key strategies in fungal engineering include:

Identification and Manipulation of Biosynthetic Gene Clusters (BGCs): Genome sequencing and bioinformatic analysis are crucial first steps to locate the BGCs for xanthone production. rsc.org Once a cluster is identified, specific genes can be targeted. For instance, research on the biosynthesis of dimeric xanthones in Cryptosporiopsis sp. involved sequencing the fungal genome to identify the "dmx" BGC. rsc.org Gene disruption experiments within this cluster revealed that a cytochrome P450 oxygenase, encoded by the gene dmxR5, was responsible for the dimerization step. rsc.org Knocking out this gene successfully blocked the production of dimeric xanthones and led to the accumulation of novel monomeric xanthone precursors. rsc.org This highlights a powerful method for both increasing the yield of specific intermediates and generating new chemical entities.

Heterologous Expression: The entire BGC for a desired xanthone can be transferred from a slow-growing, difficult-to-culture fungus into a model industrial host like Saccharomyces cerevisiae or other Aspergillus species. nih.gov This approach allows for production in a well-understood organism that is optimized for large-scale fermentation, potentially leading to significantly higher yields.

Plant System Engineering and Biotechnology

While this compound is of fungal origin, many other medicinally important xanthones are produced by plants, where metabolic engineering and advanced biotechnological methods are also applied. nih.govresearchgate.net Plant xanthone biosynthesis is distinct from the fungal pathway, typically proceeding through the shikimate pathway to form a benzophenone (B1666685) intermediate which is then cyclized. frontiersin.org

In Vitro Culture Systems: Plant cell, tissue, and organ cultures, particularly hairy root cultures, offer a promising alternative to harvesting whole plants. nih.govmdpi.com Hairy roots, induced by transformation with Agrobacterium rhizogenes, are known for their genetic stability and high growth rates in hormone-free media, making them an effective system for producing secondary metabolites like xanthones. researchgate.net

Elicitation: The production of secondary metabolites in plant cultures can be significantly boosted through "elicitation"—the application of stress-inducing agents that trigger the plant's defense responses. researchgate.net Chitosan (B1678972), a derivative of chitin, has proven to be a highly effective elicitor for xanthone production in Hypericum perforatum root cultures. mdpi.comresearchgate.net Studies have demonstrated that treating these cultures with chitosan can lead to a substantial increase in the accumulation of xanthones. researchgate.net This strategy can be optimized by testing different elicitor concentrations and exposure times to maximize yield.

The following table summarizes key findings from research on enhancing xanthone production in plant root cultures.

Plant SystemEngineering/Elicitation StrategyKey FindingReference
Hypericum perforatum subsp. angustifolium Root CulturesElicitation with ChitosanChitosan treatment significantly enhanced the production of xanthones. mdpi.comresearchgate.net
Hypericum perforatum Root Cultures¹H-NMR Metabolomics after Chitosan ElicitationChitosan was shown to affect the root metabolome, leading to increased xanthone biosynthesis. researchgate.net
Hypericum perforatum Hairy RootsEstablishment of Transgenic Root SystemHairy root cultures were established as a promising biotechnological system for the mass production of xanthones. researchgate.net

Chemical Synthesis and Analog Preparation of 14 Methoxytajixanthone and Its Derivatives

Strategies for the Total Synthesis of Xanthone (B1684191) Core Structures

The construction of the fundamental dibenzo-γ-pyrone (xanthone) nucleus is a critical first step in the total synthesis of 14-methoxytajixanthone. Several classical and modern synthetic strategies have been developed to achieve this. rsc.org

One of the most traditional and widely used methods is the Grover, Shah, and Shah (GSS) reaction . This one-pot synthesis involves the condensation of a phenol (B47542) with a β-ketoester in the presence of a dehydrating agent. However, this method can be limited by the availability of starting materials and may result in low yields. up.pt

A more versatile approach involves a two-step process starting with the Friedel-Crafts acylation of a substituted phenol with a benzoyl chloride derivative to form a 2,2'-dihydroxybenzophenone (B146640) intermediate. up.pt This intermediate then undergoes an intramolecular cyclization, often promoted by a base or through an oxidative process, to yield the xanthone core. up.pt

Another prevalent strategy is the Ullmann condensation , which involves the formation of a diaryl ether from a phenolate (B1203915) and an ortho-halogenated benzoic acid. up.pt The resulting 2-aryloxybenzoic acid is then cyclized via an intramolecular electrophilic acylation to afford the xanthone. up.pt While the Ullmann condensation can sometimes be low-yielding, the subsequent acylation generally proceeds efficiently. up.pt

More contemporary methods for xanthone synthesis include:

Photo-Fries rearrangement of diaryl esters. up.pt

Smiles rearrangement . up.pt

Palladium-catalyzed cross-coupling reactions to construct the diaryl ether linkage.

One-pot syntheses using novel catalysts, such as a copper-based magnetically recoverable nanocatalyst for the coupling of 2-substituted benzaldehydes and phenols. scilit.com

The choice of strategy often depends on the desired substitution pattern on the xanthone core, as substituents can be introduced either on the starting materials before cyclization or on the pre-formed xanthone nucleus. up.pt

Synthetic Strategy Description Key Intermediates Advantages Limitations
Grover, Shah, and Shah (GSS) ReactionOne-pot condensation of a phenol and a β-ketoester.Benzophenone (B1666685) derivatives (if another hydroxyl is present for cyclization). up.ptSimplicity, one-pot procedure.Limited starting material availability, potentially low yields. up.pt
Friedel-Crafts Acylation/CyclizationTwo-step process involving acylation to form a benzophenone, followed by cyclization. up.pt2,2'-Dihydroxybenzophenones. up.ptVersatility, good yields for cyclization.Requires a two-step sequence.
Ullmann Condensation/CyclizationFormation of a diaryl ether followed by intramolecular acylation. up.pt2-Aryloxybenzoic acids. up.ptHigh yields for the acylation step.Ullmann condensation can be low-yielding. up.pt
Modern MethodsIncludes Photo-Fries rearrangement, Smiles rearrangement, and catalytic one-pot syntheses. up.ptscilit.comVaries depending on the specific method.Often milder reaction conditions, higher efficiency, and functional group tolerance. scilit.comMay require specialized catalysts or reagents.

Synthetic Methodologies for this compound and Related Prenylated Xanthones

The synthesis of prenylated xanthones like this compound adds another layer of complexity due to the introduction of the isoprenoid side chains. ingentaconnect.com The prenyl groups can be introduced either before or after the formation of the xanthone core.

A common approach is the direct prenylation of a pre-formed hydroxyxanthone. mdpi.com This is typically achieved through a nucleophilic substitution reaction using a prenyl halide (e.g., prenyl bromide) in the presence of a base. mdpi.com However, this method can lead to a mixture of O-prenylated and C-prenylated products, as well as poly-prenylated derivatives, which can be challenging to separate. up.pt

To overcome the regioselectivity issues, a Claisen rearrangement of an O-prenylated xanthone can be employed. ingentaconnect.com Heating an O-prenyl ether derivative induces a up.ptup.pt-sigmatropic rearrangement to afford the C-prenylated xanthone with the prenyl group at the ortho position.

Subsequent cyclization of the prenyl group with an adjacent hydroxyl group can lead to the formation of pyran or furan (B31954) rings, which are common structural motifs in complex xanthones. researchgate.net For instance, the cyclization of a mono-oxyprenylated xanthone can yield a dihydropyranoxanthone. mdpi.com

Microwave-assisted organic synthesis (MAOS) and heterogeneous catalysis using catalysts like Montmorillonite K10 clay have been explored to improve the efficiency and selectivity of prenylation and cyclization reactions, often resulting in higher yields and shorter reaction times compared to conventional heating methods. ingentaconnect.commdpi.com

While a specific total synthesis of this compound is not extensively detailed in the provided search results, the general strategies for synthesizing prenylated xanthones are applicable. The synthesis would likely involve the construction of a suitably substituted xanthone core followed by regioselective prenylation and subsequent modifications to achieve the final structure of this compound.

Preparation of Structural Analogues and Chemically Modified Derivatives

The synthesis of structural analogues and chemically modified derivatives of natural products like this compound is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. core.ac.uk

A variety of synthetic transformations can be performed on the xanthone scaffold to generate a library of derivatives. sciforum.net These modifications can include:

Alkylation and Arylation: The hydroxyl and amino groups on the xanthone nucleus can be readily alkylated or arylated to introduce a wide range of substituents. sciforum.net

Halogenation: The introduction of halogen atoms at specific positions on the aromatic rings can significantly alter the electronic properties and biological activity of the molecule.

Nitration and Reduction: Nitration of the xanthone core followed by reduction of the nitro group provides a route to amino-xanthones, which can be further functionalized. up.pt

Modification of Prenyl Groups: The prenyl side chains can be chemically modified through reactions such as oxidation, reduction, or isomerization to create analogs with different lipophilicity and steric properties.

Formation of Heterocyclic Rings: The condensation of ortho-hydroxy-formyl xanthones with various reagents can lead to the formation of fused heterocyclic rings, expanding the structural diversity of the xanthone library.

The use of "non-classical" synthetic methodologies, such as microwave-assisted organic synthesis and heterogeneous catalysis, has facilitated the rapid and efficient preparation of a diverse range of xanthone derivatives. core.ac.uk

Modification Strategy Description Target Functional Group Resulting Derivative
Alkylation/ArylationIntroduction of alkyl or aryl groups. sciforum.netHydroxyl, AminoAlkoxy, Aryloxy, N-alkyl, N-aryl xanthones
HalogenationIntroduction of halogen atoms.Aromatic C-HHalogenated xanthones
Nitration/ReductionIntroduction of a nitro group followed by reduction. up.ptAromatic C-HAmino-xanthones
Prenyl Group ModificationChemical transformation of the prenyl side chain.Prenyl groupDihydroprenyl, epoxidized prenyl, etc.
Heterocycle FormationCondensation reactions to form new rings.ortho-Hydroxy-formylFused heterocyclic xanthones

Chemoenzymatic Synthesis Approaches for Xanthone Scaffolds

Chemoenzymatic synthesis has emerged as a powerful tool that combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. ebookshop.ro This approach is particularly valuable for the synthesis of complex natural products like prenylated xanthones, where achieving high regio- and stereoselectivity can be challenging using purely chemical methods. ku.edu

In the context of xanthone synthesis, enzymes can be employed for several key transformations:

Prenylation: Prenyltransferases are enzymes responsible for the attachment of prenyl groups to various acceptor molecules in nature. ku.edu The use of isolated or engineered prenyltransferases can provide a highly regioselective method for the prenylation of xanthone scaffolds, overcoming the limitations of chemical prenylation. kriso.ee

Oxidations: Enzymes such as cytochrome P450 monooxygenases and flavoprotein monooxygenases can catalyze specific hydroxylation and epoxidation reactions on the xanthone nucleus and its side chains. sci-hub.se These reactions are often difficult to achieve with high selectivity using traditional chemical reagents.

Macrocyclization: In the biosynthesis of some polyketides, thioesterase domains catalyze the final macrocyclization step. beilstein-journals.org Similar enzymatic strategies could potentially be adapted for the synthesis of macrocyclic xanthone derivatives.

The integration of biocatalytic steps into a synthetic route can lead to more efficient and sustainable processes for the production of xanthones and their derivatives. ebookshop.ro By learning from the biosynthetic pathways of these natural products, chemists can develop novel chemoenzymatic strategies to access a wider range of structurally diverse and biologically active compounds. ebookshop.roresearchgate.net

Biological Activities and Mechanistic Investigations of 14 Methoxytajixanthone

Calmodulin (CaM) Modulation and Inhibition Mechanisms

14-Methoxytajixanthone, a xanthone (B1684191) isolated from the fungus Emericella sp., has been identified as a modulator of calmodulin (CaM), a crucial calcium-binding messenger protein involved in numerous cellular signal transduction pathways. thieme-connect.comnih.govwikipedia.orgresearchgate.net The interaction of this compound with CaM leads to the inhibition of CaM-dependent enzymes, highlighting its potential as a tool for studying and possibly intervening in CaM-mediated cellular processes.

Inhibition of Calmodulin-Sensitive cAMP Phosphodiesterase (PDE1) Activity

Research has demonstrated that this compound effectively inhibits the activity of calmodulin-sensitive cyclic AMP phosphodiesterase (PDE1). thieme-connect.comnih.govresearchgate.net PDE1 is an enzyme responsible for the degradation of the second messenger cyclic AMP (cAMP), and its activity is dependent on activation by the Ca2+-CaM complex. frontiersin.org The inhibition of PDE1 by this compound occurs in a concentration-dependent manner. thieme-connect.comnih.govresearchgate.net

Studies have shown that this compound exhibits a potent inhibitory effect on PDE1, with a reported IC50 value of 5.54 µM. thieme-connect.comnih.gov This level of inhibition is comparable to, and even slightly greater than, that of chlorpromazine (B137089) (IC50 = 7.26 µM), a well-established CaM inhibitor often used as a positive control in such assays. thieme-connect.comnih.gov The inhibition of PDE1 activity by this compound underscores its role as a functional CaM antagonist. researchgate.net

Competitive Antagonism with Respect to CaM

Kinetic analyses have elucidated the mechanism by which this compound inhibits CaM-dependent enzymes. The inhibition is competitive with respect to calmodulin. thieme-connect.comnih.govresearchgate.net This means that this compound directly competes with the CaM-activating enzyme for binding to CaM. By binding to CaM, the xanthone prevents the formation of the active CaM-enzyme complex, thereby inhibiting the enzyme's function. This competitive antagonism is a key feature of its mechanism of action as a CaM inhibitor. thieme-connect.comnih.govunam.mx

Calcium-Dependent Binding to Calmodulin

The interaction between this compound and calmodulin is dependent on the presence of calcium ions (Ca2+). researchgate.netfrontiersin.org Calmodulin undergoes a conformational change upon binding to calcium, which exposes hydrophobic pockets on its surface, allowing it to interact with and regulate its target proteins. wikipedia.org The binding of this compound to CaM is thought to occur at these calcium-induced binding sites, which is a characteristic feature of many CaM inhibitors. This calcium-dependent binding is a crucial aspect of its modulatory activity on CaM-regulated pathways.

Molecular Interactions within CaM Binding Pockets via Docking Analysis

To further understand the interaction between this compound and calmodulin at a molecular level, docking analyses have been performed. thieme-connect.comnih.govresearchgate.net These computational studies have revealed that this compound binds to calmodulin within the same hydrophobic pocket as other known CaM antagonists, such as trifluoperazine (B1681574) (TFP) and chlorpromazine (CPZ). thieme-connect.comnih.govresearchgate.netresearchgate.net This binding pocket is a well-characterized site for inhibitor interaction. The docking analysis provides a structural basis for the competitive inhibition observed in kinetic studies, showing that this compound physically occupies the same binding site on CaM that is necessary for the activation of its target enzymes.

Investigation of Antiproliferative Activities of this compound and Related Xanthones

Xanthones, as a class of compounds, are known for their diverse biological activities, including antiproliferative and antitumor effects. researchgate.netresearchgate.netmdpi.com this compound and its related compounds have been investigated for their potential to inhibit the growth of cancer cells.

Cytotoxic Effects on Human Tumor Cell Lines (e.g., gastric carcinoma, breast carcinoma)

Studies have evaluated the cytotoxic effects of this compound and its acetate (B1210297) derivative, this compound-25-acetate, against a panel of human tumor cell lines. These investigations have revealed a degree of selective cytotoxicity, with notable activity against gastric and breast carcinoma cell lines.

Specifically, this compound-25-acetate has demonstrated moderate and selective cytotoxic activity against human gastric carcinoma (KATO-3) and breast carcinoma (BT-474) cell lines. researchgate.net In some instances, the activity of this compound-25-acetate against these cell lines was found to be nearly as potent as the standard chemotherapeutic drug doxorubicin (B1662922) hydrochloride. researchgate.net Another related xanthone, tajixanthone (B12428620) hydrate, also showed comparable activity to doxorubicin against these same cell lines. researchgate.net

The antiproliferative activity of these xanthones appears to be selective, as they showed moderate effects against gastric, colon, and breast carcinoma cell lines, but less activity against other cancer cell types like human hepatocarcinoma and lung carcinoma. researchgate.net The mild cytotoxic action of some tajixanthone analogues has been suggested to be related to their calmodulin antagonist effect. mdpi.com

Table 1: Cytotoxic Activity of this compound-25-acetate Against Human Tumor Cell Lines

Cell LineCancer TypeActivity
KATO-3Gastric CarcinomaModerate, comparable to doxorubicin researchgate.net
BT-474Breast CarcinomaModerate, comparable to doxorubicin researchgate.net
SW620Colon CarcinomaModerate selectivity observed researchgate.net
HepG2Human HepatocarcinomaLow activity researchgate.net
CHAGOLung CarcinomaLow activity researchgate.net

Mechanistic Considerations for Xanthone-Induced Cellular Responses

Xanthones, a class of heterocyclic compounds, are recognized for their potential as anticancer agents by influencing key cellular processes. Their mechanisms of action often involve the modulation of the cell cycle and the induction of apoptosis (programmed cell death).

Xanthones can induce cell cycle arrest at various phases (G1, S, or G2/M), preventing cancer cells from progressing through the division cycle. nih.govnih.gov This is often achieved by affecting the expression levels of crucial cell cycle regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors like p27. nih.govresearchgate.net For instance, some xanthones have been shown to cause G1 arrest, while others induce S-phase or G2/M-phase arrest. nih.govnih.gov

A primary mechanism by which xanthones exert their anticancer effects is through the induction of apoptosis. This process is critical for eliminating damaged or unwanted cells and its deregulation is a hallmark of cancer. Xanthones can trigger apoptosis through multiple pathways. A common route is the mitochondrial (intrinsic) pathway, which involves the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2. frontiersin.org This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis. frontiersin.orgnih.gov Specifically, the activation of caspase-9 and the subsequent activation of caspase-3 are key events in this pathway. nih.gov

Furthermore, some xanthones can influence other signaling pathways that lead to apoptosis. This includes the modulation of the NF-κB and MAPK signaling pathways, which are involved in cell survival and proliferation. frontiersin.orgmdpi.com By inhibiting these pathways, xanthones can shift the cellular balance towards apoptosis. Some studies have also pointed to the involvement of nitric oxide (NO) pathways and the accumulation of reactive oxygen species (ROS) in xanthone-induced apoptosis. nih.gov

Enzyme Inhibition Studies (Beyond Calmodulin)

While the interaction of some xanthones with calmodulin is known, research has expanded to investigate their inhibitory effects on a variety of other enzymes, revealing a broader spectrum of biological activity.

Screening for Inhibition of Other Relevant Target Enzymes

Xanthone derivatives have been identified as inhibitors of several key enzymes implicated in various diseases. These include:

Protein Tyrosine Phosphatase 1B (PTP1B): This enzyme is a negative regulator of the insulin (B600854) and leptin signaling pathways, making it a target for the treatment of diabetes and obesity. Several xanthones have demonstrated inhibitory activity against PTP1B. nih.govgnu.ac.kr

α-Glucosidase: As a key enzyme in carbohydrate digestion, its inhibition can help manage type 2 diabetes. A number of xanthones have been found to be potent inhibitors of α-glucosidase. nih.govgnu.ac.kracs.org

Phosphoglycerate Mutase 1 (PGAM1): This glycolytic enzyme is upregulated in many cancers and plays a role in promoting cancer cell proliferation. Xanthone derivatives have been discovered as novel inhibitors of PGAM1. nih.gov

Xanthine (B1682287) Oxidase: This enzyme is crucial in the production of uric acid, and its inhibition is a therapeutic strategy for gout. A series of synthetic xanthone derivatives have been identified as effective xanthine oxidase inhibitors. nih.gov

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the inflammatory pathway. In silico studies have suggested that xanthone derivatives could act as potential inhibitors of COX-2. innovareacademics.in

Bacterial Neuraminidase (BNA): This enzyme is important for the virulence of certain pathogenic bacteria. Xanthones bearing geranyl and prenyl groups have shown significant inhibitory activity against BNA. frontiersin.org

Acetylcholinesterase (AChE): Inhibition of this enzyme is a primary treatment for Alzheimer's disease. Some xanthenedione derivatives have shown potent AChE inhibitory activity. mdpi.com

α-Amylase and Pancreatic Lipase: These digestive enzymes are targets for managing diabetes and obesity. Xanthones from Garcinia mangostana have demonstrated multitarget inhibitory potential against α-amylase, α-glucosidase, and pancreatic lipase. mdpi.com

Table 1: Screening of Xanthones Against Various Target Enzymes

Enzyme Target Type of Xanthone/Derivative Observed Effect Reference(s)
Protein Tyrosine Phosphatase 1B (PTP1B) Xanthones from Cratoxylum cochinchinense Inhibition nih.govgnu.ac.kr
α-Glucosidase Xanthones from Cratoxylum cochinchinense Inhibition nih.govgnu.ac.kracs.org
Phosphoglycerate Mutase 1 (PGAM1) Synthetic xanthone derivatives Inhibition nih.gov
Xanthine Oxidase Synthetic xanthone derivatives Inhibition nih.gov
Cyclooxygenase-2 (COX-2) Xanthone derivatives (in silico) Potential Inhibition innovareacademics.in
Bacterial Neuraminidase (BNA) Xanthones with geranyl and prenyl groups Inhibition frontiersin.org
Acetylcholinesterase (AChE) Xanthenedione derivatives Inhibition mdpi.com
α-Amylase Xanthones from Garcinia mangostana Inhibition mdpi.com
Pancreatic Lipase Xanthones from Garcinia mangostana Inhibition mdpi.com

Kinetic Characterization of Inhibitory Processes

Understanding the kinetic mechanism of enzyme inhibition is crucial for drug development. Studies on xanthones have revealed various modes of inhibition, including competitive, non-competitive, and mixed inhibition.

Competitive Inhibition: In this mode, the inhibitor binds to the active site of the enzyme, competing with the substrate. Xanthones isolated from Cratoxylum cochinchinense were found to be competitive inhibitors of PTP1B. nih.govgnu.ac.kr Some xanthenedione derivatives also exhibit a competitive type of inhibition against acetylcholinesterase. mdpi.com The most potent inhibitor of bacterial neuraminidase, a xanthone with a geranyl group, was identified as a competitive inhibitor. frontiersin.org

Non-competitive Inhibition: Here, the inhibitor binds to a site on the enzyme other than the active site, affecting the enzyme's catalytic activity without blocking substrate binding. Some xanthone derivatives have been identified as non-competitive inhibitors of α-glucosidase. acs.org Xanthones from Garcinia mangostana were shown to be non-competitive inhibitors of pancreatic lipase. mdpi.com

Mixed Inhibition: This type of inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at a site distinct from the active site. Xanthones from Cratoxylum cochinchinense were found to be mixed inhibitors of α-glucosidase. nih.govgnu.ac.kr Similarly, xanthones from Garcinia mangostana displayed mixed inhibition against α-glucosidase. mdpi.com

Uncompetitive Inhibition: In this less common mode, the inhibitor binds only to the enzyme-substrate complex. Some xanthones from Garcinia mangostana exhibited uncompetitive inhibition against pancreatic lipase. mdpi.com

Table 2: Kinetic Characterization of Xanthone-Enzyme Interactions

Enzyme Xanthone Source/Type Inhibition Type Reference(s)
Protein Tyrosine Phosphatase 1B (PTP1B) Cratoxylum cochinchinense Competitive nih.govgnu.ac.kr
α-Glucosidase Cratoxylum cochinchinense Mixed nih.govgnu.ac.kr
α-Glucosidase Xanthone derivatives Non-competitive acs.org
α-Glucosidase Garcinia mangostana Mixed mdpi.com
Acetylcholinesterase (AChE) Xanthenedione derivatives Competitive/Mixed mdpi.com
Bacterial Neuraminidase (BNA) Xanthone with geranyl group Competitive frontiersin.org
Pancreatic Lipase Garcinia mangostana Non-competitive/Uncompetitive mdpi.com

Assessment of Antimicrobial Activities of Related Xanthones

Xanthones have demonstrated a wide range of antimicrobial activities, showing potential for application in both agriculture and medicine.

Evaluation against Agricultural Pathogenic Fungi

Several studies have highlighted the potential of xanthones as antifungal agents against fungi that cause diseases in crops.

New xanthones isolated from the endophytic fungus Diaporthe goulteri L17 exhibited broad-spectrum antifungal activities against several pathogenic fungi, with minimum inhibitory concentration (MIC) values ranging from 3.13 to 50 μM. researchgate.net Another study on prenylxanthones from the endophytic fungus Emericella sp. XL029 found that these compounds displayed significant activity against Drechslera maydis, Rhizoctonia cerealis, Fusarium oxysporum, and Physalospora piricola, with MIC values of 25 μg/mL for some compounds. rsc.org

Table 3: Antifungal Activity of Xanthones against Agricultural Pathogens

Xanthone Source Pathogenic Fungi Activity (MIC) Reference(s)
Endophytic fungus Diaporthe goulteri L17 Various pathogenic fungi 3.13–50 μM researchgate.net
Endophytic fungus Emericella sp. XL029 Drechslera maydis 25 μg/mL rsc.org
Endophytic fungus Emericella sp. XL029 Rhizoctonia cerealis 25 μg/mL rsc.org
Endophytic fungus Emericella sp. XL029 Fusarium oxysporum 25 μg/mL rsc.org
Endophytic fungus Emericella sp. XL029 Physalospora piricola 25 μg/mL rsc.org

Evaluation against Gram-Positive and Gram-Negative Bacteria

Xanthones have shown promising antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria.

Generally, xanthones tend to be more effective against Gram-positive bacteria. nih.govmdpi.commdpi.com This is potentially due to the structural differences in the cell walls of these two bacterial types, with the outer membrane of Gram-negative bacteria acting as a barrier to many antimicrobial agents. mdpi.com However, some synthetic xanthone derivatives have been specifically designed to improve their activity against Gram-negative bacteria. nih.gov

Studies have shown that natural xanthones from sources like Garcinia cowa exhibit antibacterial activity against Bacillus cereus, Bacillus subtilis, Staphylococcus aureus, Salmonella typhimurium, Escherichia coli, and Pseudomonas aeruginosa with MIC values ranging from 2 to 128 µg/mL. mdpi.com Synthetic modifications of α-mangostin have also led to derivatives with enhanced antibacterial activity. mdpi.comcnr.it For instance, a candidate compound, XT17, which contains an isoprenyl group, demonstrated strong antibacterial activity against Gram-positive bacteria (MIC = 0.39 μg/ml) and good activity against Gram-negative bacteria (MIC = 3.125 μg/ml). nih.gov

Table 4: Antibacterial Activity of Xanthones

Xanthone Type/Source Bacterial Strain(s) Activity (MIC) Reference(s)
Xanthones from Garcinia cowa Bacillus cereus, B. subtilis, Staphylococcus aureus, Salmonella typhimurium, Escherichia coli, Pseudomonas aeruginosa 2–128 µg/mL mdpi.com
Synthetic derivative (XT17) Gram-positive bacteria 0.39 μg/mL nih.gov
Synthetic derivative (XT17) Gram-negative bacteria 3.125 μg/mL nih.gov
Prenylxanthones from Emericella sp. XL029 Gram-positive and Gram-negative bacteria 12.5–50 μg/mL rsc.org
Xanthones from Diaporthe goulteri L17 Various bacteria 12.5–25 μM researchgate.net

Advanced Analytical Methodologies for 14 Methoxytajixanthone

Quantitative Analysis Techniques

Quantitative analysis is crucial for determining the concentration of 14-Methoxytajixanthone. pressbooks.pub Chromatographic techniques are at the forefront of this field, offering powerful separation capabilities that are essential for isolating the target analyte from other compounds. pressbooks.pub

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like this compound. nih.gov The method separates components of a mixture based on their differential interactions with a stationary phase (packed into a column) and a liquid mobile phase. nih.gov For a compound of this nature, Reverse-Phase HPLC (RP-HPLC) is commonly employed, typically using a nonpolar stationary phase, such as C18-silica, and a polar mobile phase. researchgate.net

The power of HPLC is significantly enhanced by its coupling to various detection systems:

UV Detection: this compound possesses a xanthone (B1684191) core, which is a strong chromophore that absorbs light in the ultraviolet-visible region. msu.eduwikipedia.org A UV-Vis spectrophotometer can be used as an HPLC detector to quantify the compound by measuring its absorbance at a specific wavelength. wikipedia.org Based on spectroscopic studies, this compound exhibits a maximum absorption (λmax) at 395 nm, making this an ideal wavelength for selective detection and quantification. unam.mxamazonaws.com

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides a higher level of selectivity and sensitivity. The MS detector ionizes the analyte as it elutes from the column and separates the resulting ions based on their mass-to-charge ratio. This not only allows for precise quantification but also confirms the molecular weight of the compound, adding a layer of certainty to the identification.

Table 1: Typical Parameters for HPLC Analysis of this compound

ParameterDescriptionTypical Value/Setting
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)---
Column The stationary phase used for separation.C18 silica-based column (e.g., 2.1 x 150 mm, 1.8 µm particle size). unipd.it
Mobile Phase A solvent system that carries the sample through the column.A gradient of water with an additive (e.g., 0.1% formic acid) and acetonitrile (B52724) or methanol (B129727). protocols.io
Flow Rate The speed at which the mobile phase moves through the column.0.2 - 0.5 mL/min. nih.gov
Detection The system used to detect the analyte as it elutes.UV Detector set at 395 nm or a Mass Spectrometer (MS). unam.mxamazonaws.com
Quantification Method for determining concentration.Based on the peak area from a calibration curve generated with standards. wikipedia.org

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. rsc.org Direct analysis of a large, polar, and non-volatile molecule like this compound by GC is generally not feasible. However, GC can be applied to the analysis of its more volatile chemical precursors or to volatile derivatives created through a chemical reaction.

For instance, if a precursor in a synthesis pathway is sufficiently volatile, GC can be used to monitor the progress of the reaction. Alternatively, derivatization can be performed on this compound itself. This process involves chemically modifying the molecule (e.g., through silylation) to block polar functional groups, thereby reducing its boiling point and increasing its thermal stability, making it suitable for GC analysis. The resulting derivative can then be analyzed, often using a mid-polarity column and a mass spectrometer for detection (GC-MS). targetanalysis.gr

Table 2: Hypothetical GC-MS Parameters for a Volatile Derivative of this compound

ParameterDescriptionTypical Value/Setting
Technique Gas Chromatography-Mass Spectrometry (GC-MS)---
Derivatization Agent Reagent to increase volatility.e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Column The stationary phase for separation.Mid-polarity column, such as a 14% Cyanopropyl-phenyl 86% Dimethyl Polysiloxane. targetanalysis.gr
Carrier Gas Inert gas to move the sample through the column.Helium or Hydrogen
Injection Mode Method of sample introduction.Splitless
Temperature Program A gradient of temperatures to elute compounds.e.g., Initial temp 100°C, ramp to 300°C.
Detection System for identification and quantification.Mass Spectrometer (MS) operating in full scan or selected ion monitoring (SIM) mode. rsc.org

Hyphenated techniques, which combine two or more analytical methods, offer unparalleled performance for complex analytical challenges. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for the comprehensive and quantitative analysis of compounds like this compound in complex mixtures. mdpi.com This method combines the powerful separation of HPLC with the highly selective and sensitive detection capabilities of tandem mass spectrometry. unipd.itmdpi.com

In an LC-MS/MS workflow, the following occurs:

The sample is injected into the HPLC system, and this compound is separated from other matrix components. unipd.it

The eluent from the column is directed into the mass spectrometer's ion source, where the analyte molecules are ionized. chromatographyonline.com

In the first mass analyzer (MS1), an ion corresponding to the molecular weight of this compound is selected.

This selected "parent" ion is then fragmented in a collision cell.

The resulting "daughter" or "product" ions are analyzed by a second mass analyzer (MS2), creating a unique fragmentation pattern that serves as a structural fingerprint for the molecule.

This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for reliable quantification even at very low concentrations. nih.govmdpi.com The technique is highly valued in forensic toxicology, metabolomics, and pharmaceutical analysis for its ability to produce definitive and quantifiable results. unipd.itnih.gov

Spectroscopic Characterization Methods in Analysis

Spectroscopy is the study of the interaction between matter and electromagnetic radiation. utdallas.edu It is an indispensable tool for the structural elucidation and identification of chemical compounds. libretexts.org

Ultraviolet (UV) spectroscopy measures the absorption of UV light by a molecule, which causes electronic transitions from lower to higher energy orbitals. msu.edu This technique is particularly useful for detecting and quantifying compounds containing chromophores—parts of a molecule with conjugated π-electron systems (alternating single and double bonds) that absorb light. msu.eduwikipedia.org

The xanthone backbone of this compound is an extensive chromophore, making it highly active in the UV-visible region. Experimental data confirms its spectroscopic properties. unam.mx

Table 3: UV Spectroscopic Data for this compound

ParameterFindingSignificance
Instrument UV SpectrometerUsed to measure absorbance across UV-Vis wavelengths. unam.mx
λmax (Maximum Absorbance) 395 nmThis specific wavelength corresponds to a π-π* electronic transition within the conjugated system of the xanthone core. amazonaws.com
Application Chromophore Detection & QuantificationThe strong absorbance allows for sensitive detection and can be used for quantification via the Beer-Lambert law. wikipedia.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. libretexts.org When a molecule absorbs infrared radiation, its covalent bonds vibrate at specific frequencies (stretching, bending, rocking). msu.edu An IR spectrometer measures these absorptions and plots them as a spectrum, where different peaks correspond to specific types of bonds and functional groups. vscht.cz This provides a molecular "fingerprint" and confirms the presence of key structural features. libretexts.org

Table 4: Predicted Key IR Absorption Bands for this compound

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)
Carbonyl (C=O) Stretch~1650 - 1700
Aromatic Ring (C=C) Stretch~1450 - 1600
Ether (C-O-C) Asymmetric Stretch~1200 - 1275
Alkane (C-H) Stretch~2850 - 3000

Advanced NMR for Structural Confirmation in Complex Mixtures

The definitive structural elucidation of this compound, particularly within complex biological or synthetic mixtures, necessitates the use of advanced Nuclear Magnetic Resonance (NMR) spectroscopic techniques. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the proton and carbon environments, two-dimensional (2D) NMR experiments are indispensable for unambiguously assembling the molecular architecture. Techniques such as COSY, HSQC, and HMBC are routinely employed to piece together the connectivity of atoms within the molecule.

Correlation Spectroscopy (COSY) is a powerful tool for identifying protons that are coupled to each other, typically those on adjacent carbon atoms. unam.mxemerypharma.com By revealing these proton-proton correlations, the spin systems within the molecule can be mapped out. For instance, the connectivity of protons within the aliphatic side chain and the aromatic rings of this compound can be established through COSY analysis.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.comcolumbia.edu This is a highly sensitive technique that allows for the direct assignment of protonated carbons. An edited HSQC can further differentiate between CH, CH₂, and CH₃ groups, providing additional structural clarity. columbia.edu

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably one of the most critical for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). emerypharma.comcolumbia.edu This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together different fragments of the molecule. For example, the connection of the methoxy (B1213986) group to the xanthone core and the placement of various substituents can be confirmed through HMBC correlations.

While specific NMR data for this compound is not publicly available in a detailed tabular format, the structural confirmation would follow a standard procedure of analyzing the correlations observed in these 2D NMR spectra. The chemical shifts in the ¹H and ¹³C NMR spectra, combined with the connectivity information from COSY, HSQC, and HMBC experiments, allow for the complete and unambiguous assignment of all proton and carbon signals, thus confirming the structure of this compound. unam.mxresearchgate.net

Method Validation for Detection and Quantification

The development of reliable analytical methods for the detection and quantification of this compound is crucial for its study. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV-Vis or photodiode array (PDA) detector, is a common technique for the analysis of xanthone compounds. akjournals.comresearchgate.net The validation of such a method is essential to ensure that the results are accurate, precise, and reproducible. The validation process is typically performed in accordance with guidelines from the International Council for Harmonisation (ICH). ich.org

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are key parameters in method validation, indicating the sensitivity of the analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. isciii.eschromatographyonline.com

Table 1: Representative LOD and LOQ values for selected xanthone derivatives using HPLC-UV.

CompoundLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Reference
α-Mangostin0.130.4 researchgate.net
γ-Mangostin0.030.11 akjournals.com
Gartanin0.070.25 akjournals.com
MangiferinNot specifiedNot specified nih.gov
Proscillaridin A0.61.8

This table presents data for related compounds to illustrate typical values, as specific data for this compound was not available.

Computational Studies and Structure Activity Relationship Sar of 14 Methoxytajixanthone

Molecular Docking Simulations for Target Protein Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For 14-Methoxytajixanthone, this would involve simulating its interaction with the binding sites of various target proteins to predict its binding affinity and mode. This analysis helps identify potential biological targets and understand the molecular basis of the compound's activity. Research on other xanthone (B1684191) derivatives has utilized molecular docking to evaluate anticancer activity against target proteins like EGFR and KIT tyrosine kinases. researchgate.net However, specific docking studies detailing the target interactions, binding energies, and key interacting residues for this compound are not available.

Molecular Dynamics (MD) Simulations for Ligand-Protein Binding Dynamics

Molecular dynamics (MD) simulations provide insights into the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations would be used to study the stability of the ligand-protein complex predicted by molecular docking. rsc.org These simulations can reveal how the compound and its target protein behave and interact in a dynamic environment, confirming the stability of the binding pose and identifying conformational changes. Such specific simulation data for this compound complexes have not been found in published literature.

Quantum Chemical Calculations for Conformational Analysis and Optical Properties

Quantum chemical calculations are used to study the electronic structure and properties of molecules. scispace.com For this compound, these methods could determine its most stable three-dimensional shape (conformational analysis) and predict its optical properties, such as how it absorbs and emits light. researchgate.net These calculations provide fundamental data on the molecule's geometry, electronic distribution, and reactivity, which are crucial for understanding its behavior at a subatomic level. No specific studies applying these calculations to this compound were identified.

Structure-Activity Relationship (SAR) Derivation and Predictive Modeling

SAR studies correlate the chemical structure of a compound with its biological activity.

In Silico Analysis of Biosynthetic Pathways and Microbial Interactions

In silico (computational) tools can be used to analyze the genome of an organism that produces a natural product to identify the gene clusters responsible for its biosynthesis. nih.gov For this compound, this would involve searching genomic databases for the producing organism and using bioinformatics software to predict the enzymatic steps involved in its formation. nih.govresearchgate.net This analysis can help in understanding how the compound is naturally produced and could enable its biotechnological production through metabolic engineering. Specific in silico studies on the biosynthetic pathway of this compound are not documented in the available literature.

Future Research Directions and Translational Perspectives for 14 Methoxytajixanthone

Elucidation of Complete Biosynthetic Pathway Enzymes and Genetic Regulation

The biosynthesis of fungal xanthones, including tajixanthone (B12428620) derivatives, is understood to originate from the polyketide pathway. nih.govmdpi.comnih.gov Specifically, all fungal xanthones are thought to derive from the anthraquinone (B42736) chrysophanol (B1684469). nih.gov Studies on related compounds suggest a complex series of enzymatic steps involving polyketide synthases (PKS), benzophenone (B1666685) intermediates, and subsequent oxidative cyclization to form the xanthone (B1684191) core. nih.govrsc.org For tajixanthone specifically, research indicates that the cleavage of an anthraquinone ring precedes C-prenylation, and the formation of the dihydropyran ring occurs before the final xanthone ring is established.

Despite this framework, the complete enzymatic cascade and genetic machinery responsible for producing 14-Methoxytajixanthone are not fully characterized. A critical future objective is the identification and characterization of the complete biosynthetic gene cluster (BGC) for this compound. This research should focus on:

Identifying Key Enzymes: Pinpointing the specific non-reducing polyketide synthase (nrPKS) that initiates the pathway, as well as all subsequent tailoring enzymes. This includes the crucial prenyltransferases, methyltransferases (responsible for the C-14 methoxy (B1213986) group), oxidases (such as Baeyer-Villiger monooxygenases and cytochrome P450s), and reductases that construct the final intricate caged structure. rsc.orgacs.orgresearchgate.net

Gene Deletion and Heterologous Expression: Systematically deleting putative genes within the identified BGC in the native fungal producer and analyzing the resulting metabolic profiles to confirm enzyme function. acs.orgresearchgate.net Furthermore, heterologous expression of the entire BGC or subsets of genes in a well-characterized host like Aspergillus nidulans could validate the pathway and enable production of pathway intermediates. acs.org

Understanding Genetic Regulation: Investigating the regulatory elements that control the expression of the BGC. This includes identifying pathway-specific transcription factors and understanding how environmental or developmental cues trigger the production of this compound.

A comprehensive understanding of the biosynthesis will not only be of fundamental scientific interest but will also provide the genetic tools necessary for the biotechnological interventions described in the following section.

Optimization of Microbial Production via Biotechnological Interventions

The isolation of this compound from its native fungal source often results in low yields, hindering extensive biological evaluation and analogue development. nih.gov Future research must therefore focus on optimizing its production through biotechnological strategies. These efforts can be broadly categorized into process optimization and advanced genetic engineering.

Fermentation Process Optimization: The yield of secondary metabolites is highly dependent on cultivation conditions. A systematic approach to optimize the fermentation process for the producing strain (e.g., Emericella sp.) is a crucial first step. Based on studies of related fungi, key parameters to investigate include nutrient composition, pH, and temperature. sci-hub.seresearchgate.net

Table 1: Potential Parameters for Optimization of this compound Production

Advanced Biotechnological Interventions:

Metabolic Engineering: Once the biosynthetic genes are known (as per section 9.1), targeted genetic modifications can be employed. This includes overexpressing rate-limiting enzymes or the entire biosynthetic pathway to increase carbon flux towards this compound.

Heterologous Expression: A powerful strategy involves transferring the entire biosynthetic gene cluster into a robust, fast-growing, and genetically tractable industrial host organism, such as Saccharomyces cerevisiae or a different strain of Aspergillus. This can uncouple production from the complex regulatory networks of the native host and facilitate high-density fermentation.

Computational Modeling: The use of computational tools and metabolic network models can help predict the effects of genetic modifications or changes in media composition, guiding more rational and efficient optimization strategies. sci-hub.se

Exploration of Novel Biological Targets and Undiscovered Mechanistic Pathways

The known biological activities of this compound and its close analogues provide a strong foundation for deeper mechanistic studies and the exploration of new therapeutic applications.

Table 2: Known Biological Activities of Tajixanthone Analogues

Future research should aim to:

Elucidate Cytotoxic Mechanisms: The mechanism by which tajixanthone analogues exert their cytotoxic effects is not fully understood. It is crucial to determine if this is a direct consequence of calmodulin inhibition or if other cellular targets, such as topoisomerases or components of apoptotic pathways, are involved. nih.gov

Identify Novel Protein Targets: The description of xanthones as "privileged scaffolds" suggests they can interact with multiple biological targets. sci-hub.se Unbiased screening approaches, such as chemical proteomics (e.g., affinity-based protein profiling), could be used to pull down binding partners of this compound from cell lysates, potentially revealing entirely new targets and mechanistic pathways.

Explore Broader Bioactivities: The xanthone class of compounds is known for a wide array of pharmacological actions, including antimicrobial, anti-inflammatory, and antioxidant effects. researchgate.netsci-hub.se this compound and its derivatives should be systematically screened in a broader range of bioassays to uncover potential applications beyond oncology. For instance, related compounds from Emericella sp. have shown significant activity against agricultural pathogenic fungi and various bacteria. rsc.orgresearchgate.net

Development of Advanced Analogues with Tuned Biological Profiles for Research Purposes

The complex structure of this compound is a compelling starting point for medicinal chemistry efforts. The development of synthetic and semi-synthetic analogues is essential for probing its biological function and potentially improving its therapeutic profile.

Future research in this area should focus on:

Structure-Activity Relationship (SAR) Studies: The synthesis of a focused library of analogues is needed to understand which parts of the molecule are essential for activity. nih.govnih.govrsc.org Key modifications could include:

Altering the C-14 methoxy group to other ethers, esters, or a free hydroxyl to probe its role in binding to targets like calmodulin.

Modifying substituents on the aromatic rings to enhance potency or alter physical properties like solubility.

Simplifying the complex polycyclic system to identify the minimal pharmacophore required for biological activity.

Development of Chemical Probes: Active analogues could be functionalized with reporter tags (e.g., biotin, fluorescent dyes, or clickable handles) to create chemical probes. These probes would be invaluable tools for target identification, validation, and imaging the compound's subcellular localization.

Total Synthesis: While challenging, the development of a total synthesis route for this compound would be a significant achievement. researchgate.net It would provide a sustainable supply of the compound and, more importantly, enable the creation of advanced analogues with modifications that are not accessible through semi-synthesis from the natural product. This would unlock the full potential of its scaffold for developing highly selective and potent research tools.

By pursuing these integrated research directions, the scientific community can fully elucidate the biology of this compound, optimize its supply, and translate its unique chemical structure into valuable tools for research and potentially new therapeutic leads.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating 14-Methoxytajixanthone from fungal sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethyl acetate) followed by chromatographic techniques. Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is standard. Final purification via preparative HPLC using C18 columns ensures high purity. Structural confirmation requires NMR (1D and 2D) and HRMS to distinguish from analogs like tajixanthone hydrate, as seen in Emericella spp. studies .

Q. How can researchers resolve contradictions in NMR data during structural elucidation of this compound?

  • Methodological Answer : Discrepancies in methoxy/hydroxyl group assignments (e.g., C-14 substitution) are resolved through HMBC and NOESY experiments. For example, HMBC correlations from H-22 to C-20/C-21/C-23 clarify pyran ring connectivity, while molecular weight analysis (HRMS) distinguishes hydroxylated vs. methoxylated derivatives .

Q. What protocols are used to assess the biological activity of this compound?

  • Methodological Answer : Antifungal and antibacterial assays (e.g., agar diffusion, MIC determination) are standard. Include positive controls (e.g., amphotericin B) and negative controls (solvent-only). For cytotoxicity, use cell lines (e.g., HeLa) with MTT assays. UV-Vis spectroscopy (e.g., λmax at 317 nm) aids in tracking chromophore stability during bioactivity tests .

Advanced Research Questions

Q. How is the stereochemistry of this compound determined experimentally and computationally?

  • Methodological Answer : Combine experimental optical rotation ([α]D = –38) with DFT calculations (B3LYP/DGDZVP level) to compare diastereomers. Coupling constants (e.g., J20,25) and free energy populations of conformers (Table 3 in ) validate the (14S,15S,20S,25R) configuration. Molecular modeling software (e.g., Gaussian) is critical for simulating stereoisomer stability .

Q. How should researchers address contradictions between theoretical predictions and experimental data in synthesis optimization?

  • Methodological Answer : Use statistical tools (t-tests, ANOVA) to compare yields or purity across synthetic routes. For example, discrepancies in predicted vs. observed coupling constants may indicate solvent polarity effects or conformational flexibility. Document raw data (appended) and apply error-bar analysis to assess significance .

Q. What strategies optimize lab-scale synthesis of this compound derivatives for structure-activity studies?

  • Methodological Answer : Employ factorial design to test variables (e.g., reaction temperature, catalyst loading). For methoxy group introduction, use methyl iodide/K2CO3 under anhydrous conditions. Monitor regioselectivity via LC-MS and adjust protecting groups (e.g., TBS) as needed. Trial experiments (preliminary 5–10 runs) identify optimal conditions .

Q. What challenges arise in reproducing published data on this compound, and how can they be mitigated?

  • Methodological Answer : Variability in fungal strain metabolism or chromatography conditions often causes irreproducibility. Standardize protocols: specify HPLC gradients, column batches, and fungal culture media (e.g., potato dextrose agar). Share raw NMR spectra and crystallographic data in supplementary materials to enable cross-validation .

Q. How can mixed-methods approaches enhance pharmacological studies of this compound?

  • Methodological Answer : Integrate quantitative data (e.g., IC50 values) with qualitative insights (e.g., molecular docking simulations). For mechanism studies, pair transcriptomics (RNA-seq) with phenotypic assays. Use software like Schrödinger Suite for docking and GraphPad Prism for dose-response curves. Triangulate findings with literature on related xanthones .

Data Reporting and Analysis Guidelines

  • Data Tables : Include conformer populations (e.g., ΔG values), NMR chemical shifts, and bioactivity metrics (MIC, IC50). Reference tables explicitly in-text (e.g., "Table 3 ").
  • Ethical Compliance : Declare conflicts of interest and retain raw data for 5–10 years. Use institutional repositories for public access .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.